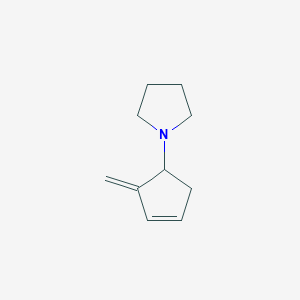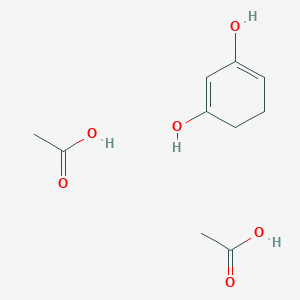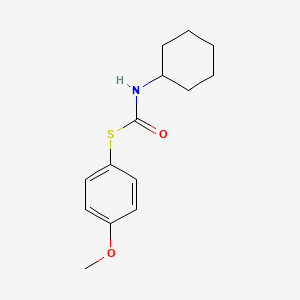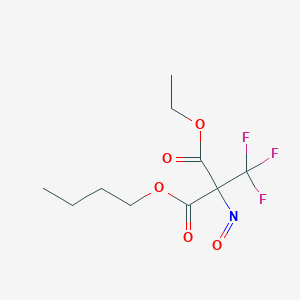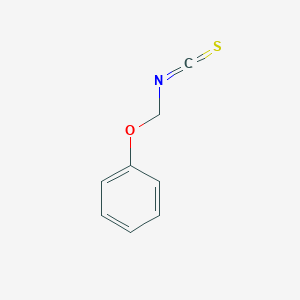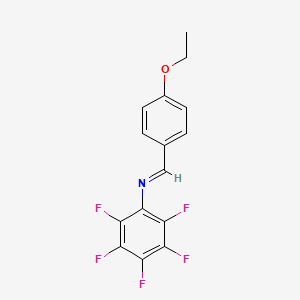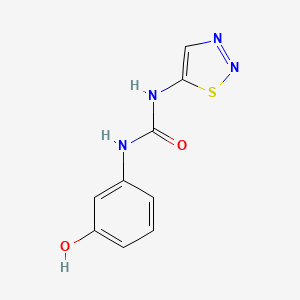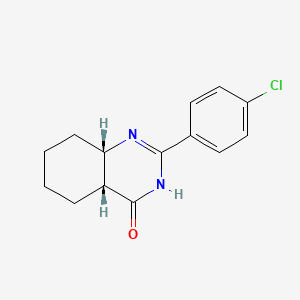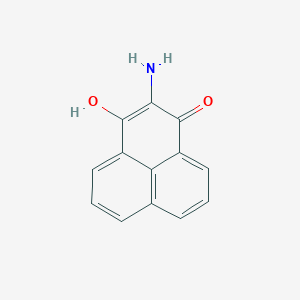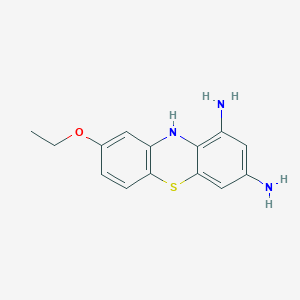![molecular formula C25H25NO3 B14487475 3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) CAS No. 63352-81-8](/img/structure/B14487475.png)
3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) is an organic compound with the molecular formula C25H25NO3 and a molecular weight of 387.478 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group and a bis(1-phenylpropan-1-one) moiety connected by an azanediyl linkage.
Vorbereitungsmethoden
The synthesis of 3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) typically involves the reaction of 4-methoxyaniline with 1-phenylpropan-1-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) can be compared with other similar compounds, such as:
3,3’-[(4-Methylpyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one): This compound has a similar structure but with a methylpyridinyl group instead of a methoxyphenyl group.
2,2’-(Naphthalene-1,4-diylbis(((4-methoxyphenyl)sulfonyl)azanediyl))diacetamide: This compound also contains a methoxyphenyl group but has a different core structure and functional groups.
The uniqueness of 3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) lies in its specific structural arrangement and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63352-81-8 |
|---|---|
Molekularformel |
C25H25NO3 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
3-(4-methoxy-N-(3-oxo-3-phenylpropyl)anilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C25H25NO3/c1-29-23-14-12-22(13-15-23)26(18-16-24(27)20-8-4-2-5-9-20)19-17-25(28)21-10-6-3-7-11-21/h2-15H,16-19H2,1H3 |
InChI-Schlüssel |
JRIJGOJHRYPFKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CCC(=O)C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)

